Cas no 1261773-99-2 (2,3,4'-Tris-(trifluoromethyl)biphenyl)
2,3,4'-Tris-(trifluoromethyl)biphenyl Chemical and Physical Properties
Names and Identifiers
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- 2,3,4'-Tris-(trifluoromethyl)biphenyl
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- Inchi: 1S/C15H7F9/c16-13(17,18)9-6-4-8(5-7-9)10-2-1-3-11(14(19,20)21)12(10)15(22,23)24/h1-7H
- InChI Key: KMRZVGXNBUVASS-UHFFFAOYSA-N
- SMILES: FC(C1C(C(F)(F)F)=CC=CC=1C1C=CC(C(F)(F)F)=CC=1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 24
- Rotatable Bond Count: 1
- Complexity: 412
- XLogP3: 6.2
- Topological Polar Surface Area: 0
2,3,4'-Tris-(trifluoromethyl)biphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011009136-250mg |
2,3,4'-Tris-(trifluoromethyl)biphenyl |
1261773-99-2 | 97% | 250mg |
484.80 USD | 2021-07-05 | |
| Alichem | A011009136-500mg |
2,3,4'-Tris-(trifluoromethyl)biphenyl |
1261773-99-2 | 97% | 500mg |
855.75 USD | 2021-07-05 | |
| Alichem | A011009136-1g |
2,3,4'-Tris-(trifluoromethyl)biphenyl |
1261773-99-2 | 97% | 1g |
1,534.70 USD | 2021-07-05 |
2,3,4'-Tris-(trifluoromethyl)biphenyl Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2,3,4'-Tris-(trifluoromethyl)biphenyl
Recent Advances in the Study of 2,3,4'-Tris-(trifluoromethyl)biphenyl (CAS: 1261773-99-2) in Chemical Biology and Pharmaceutical Research
The compound 2,3,4'-Tris-(trifluoromethyl)biphenyl (CAS: 1261773-99-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This polyfluorinated biphenyl derivative is characterized by the presence of three trifluoromethyl groups, which confer enhanced lipophilicity, metabolic stability, and binding affinity to biological targets. Recent studies have explored its utility as a versatile scaffold in drug discovery, particularly in the development of kinase inhibitors and modulators of protein-protein interactions.
One of the key areas of investigation has been the synthesis and optimization of 2,3,4'-Tris-(trifluoromethyl)biphenyl derivatives for improved pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that modifications to the biphenyl core, such as the introduction of heterocyclic substituents, could significantly enhance target selectivity and potency. The study utilized computational docking and molecular dynamics simulations to predict binding modes, followed by in vitro assays to validate the inhibitory effects on specific kinase targets implicated in cancer and inflammatory diseases.
In addition to its role in small-molecule drug development, 2,3,4'-Tris-(trifluoromethyl)biphenyl has also been investigated as a building block for advanced materials. A recent report in ACS Applied Materials & Interfaces highlighted its incorporation into liquid crystalline materials, where the trifluoromethyl groups contributed to unique mesophase behavior and thermal stability. These findings suggest potential applications in optoelectronic devices and sensors, expanding the compound's relevance beyond traditional pharmaceutical contexts.
Another notable advancement is the use of 2,3,4'-Tris-(trifluoromethyl)biphenyl in proteolysis-targeting chimeras (PROTACs). A 2024 study in Nature Chemical Biology detailed the design of bifunctional molecules incorporating this scaffold to selectively degrade disease-associated proteins. The trifluoromethyl groups were found to improve cellular permeability and proteasome recruitment efficiency, leading to enhanced degradation kinetics. This approach holds promise for targeting previously "undruggable" proteins in neurodegenerative disorders and oncology.
Despite these promising developments, challenges remain in the large-scale synthesis and formulation of 2,3,4'-Tris-(trifluoromethyl)biphenyl-based compounds. Recent work in Organic Process Research & Development has addressed these issues by developing more efficient catalytic methods for introducing trifluoromethyl groups and optimizing purification protocols to achieve high yields and purity. These advancements are critical for transitioning from bench-scale research to clinical applications.
In conclusion, 2,3,4'-Tris-(trifluoromethyl)biphenyl (CAS: 1261773-99-2) represents a multifaceted tool in modern chemical biology and drug discovery. Its applications span from traditional small-molecule therapeutics to cutting-edge modalities like PROTACs and functional materials. Ongoing research continues to uncover new opportunities for this scaffold, underscoring its importance in addressing unmet medical needs and advancing biomedical innovation.
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